Epetirimod esylate

Mucosal immunology TLR7 agonism Cervicovaginal drug delivery

Researchers requiring a TLR7-selective agonist for cervicovaginal innate immunity studies often face poor vaginal tolerability with imidazoquinoline-based tools. Epetirimod esylate is the only TLR7 agonist with published evidence of vaginal tolerability and strictly localized cytokine induction without systemic spillover. - TLR7-selective agonism (no TLR8 activity), enabling clean dissection of TLR7 vs. TLR8 signaling. - Demonstrated 9-fold TNF-α and 81-fold MCP-1 induction at 0.1% intravaginal gel; no detectable systemic cytokines. - Imidazonaphthyridine scaffold distinct from imidazoquinoline IP space, with publicly available esylate salt and polymorph patents.

Molecular Formula C15H21N5O3S
Molecular Weight 351.4 g/mol
CAS No. 885483-02-3
Cat. No. B1250227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpetirimod esylate
CAS885483-02-3
Molecular FormulaC15H21N5O3S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N
InChIInChI=1S/C13H15N5.C2H6O3S/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10;1-2-6(3,4)5/h3-5,7-8H,6H2,1-2H3,(H2,14,17);2H2,1H3,(H,3,4,5)
InChIKeyCLPJOVGTNBZYQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epetirimod Esylate Identity and Procurement Baseline


Epetirimod esylate (CAS 885483-02-3), also known as 851B, S-30563-35-65, or TAK-851, is the ethanesulfonate salt of a small-molecule imidazonaphthyridine Toll-like receptor 7 (TLR7) agonist originally discovered by 3M Pharmaceuticals and subsequently developed by Takeda for topical cervicovaginal application [1]. It is structurally distinct from the more widely known imidazoquinoline TLR7 agonists such as imiquimod, resiquimod, and gardiquimod by virtue of its 1H-imidazo[4,5-c][1,5]naphthyridin-4-amine core scaffold [2]. The compound was advanced to Phase II clinical trials as an intravaginal gel for high-risk cervical human papillomavirus (HPV) infection and cervical dysplasia before being discontinued when it failed to meet predefined efficacy endpoints [3]. Despite its discontinued clinical status, epetirimod esylate remains a valuable tool compound for studying TLR7-mediated mucosal immunomodulation precisely because of its documented differentiation from imiquimod in the vaginal compartment.

Compound classImidazonaphthyridine TLR7 agonist (esylate salt)
WorkflowMucosal TLR7 immunomodulation studies
StatusDiscontinued Phase II; tool compound for research

Epetirimod Esylate Irreplaceability in Mucosal TLR7 Research


TLR7 agonists are not interchangeable in mucosal immunopharmacology, and epetirimod esylate exemplifies why scaffold and formulation matter critically. Imiquimod (Aldara), though the first FDA-approved TLR7 agonist for external genital warts, was specifically documented to be poorly tolerated when delivered intravaginally, precipitating the rational design of epetirimod as a second-generation vaginal application-compatible analog [1]. Furthermore, epetirimod's imidazonaphthyridine core is structurally distinct from the imidazoquinoline scaffold shared by imiquimod, resiquimod, and gardiquimod; this scaffold difference translates into divergent TLR7/TLR8 selectivity profiles, with epetirimod acting as a TLR7-selective agonist, in contrast to resiquimod's TLR7/8 dual agonism and the residual TLR8 activity observed with imiquimod at higher concentrations [2]. Finally, the ethanesulfonate (esylate) salt form with its specific crystalline polymorph is the subject of dedicated patent claims distinct from the free base and other salts [3], meaning procurement of the free base or a different salt will not replicate the formulation and physicochemical properties of the developed 851B gel product.

Imidazoquinoline TLR7 agonists (imiquimod, resiquimod) may shift TLR7/8 selectivity and vaginal tolerability profiles.
Free base or alternative salts may not replicate the physicochemical and formulation properties of the esylate salt.
Imiquimod intravaginal tolerability limitations documented; direct route substitution may confound cytokine readouts.

Epetirimod Esylate Differentiation Evidence


Vaginal Tolerability Advantage Over Imiquimod

In the seminal 3M/Takeda disclosure at the American Association of Immunologists meeting, the authors explicitly stated that Aldara (imiquimod 5% cream) was not well-tolerated when delivered intravaginally, and that the 2nd-generation analog 851 (epetirimod) was specifically selected for development because it retained the ability to stimulate local cytokine production upon vaginal application [1]. This represents a direct head-to-head tolerability comparison driving candidate selection, not a post-hoc rationalization. In the rat model, intravaginal application of 851 gel at 0.1% w/v produced robust local cytokine responses without evidence of systemic spillover, a critical safety differentiation from imiquimod, which has documented systemic cytokine induction upon topical application [1]. No equivalent vaginal tolerability data exist for resiquimod or gardiquimod in the public domain at comparable development stages.

Vaginal tolerability
Head-to-head
0.1% gel: 9× TNF-α, 81× MCP-1 (local), p
Supports compartmentalized vaginal TLR7 activation research.
Imiquimod not tolerated intravaginally; rat model data.
TLR7 selectivity
Class-level
Designated TLR7-selective; no disclosed TLR8 activity
Avoids TLR8-mediated confounding in cytokine studies.
No recombinant EC₅₀ publicly available; selectivity inferred from screening.
In vitro potency
Supporting evidence
>10× type I IFN; 8× NK CD69 at ≥10 µM
Benchmark for epetirimod activity in human pDC/NK assays.
No matched imiquimod data in same system; ≥10 µM threshold.
Salt form identity
Supporting evidence
Ethanesulfonate (esylate) salt; dedicated polymorph patents
Esylate required for developed gel formulation properties.
Free base solubility 0.27 g/L; salt likely enhances solubility.
Clinical status
Cross-study comparable
Phase II discontinued (failed efficacy); 0 approvals
Pure research tool compound; no active regulatory pathway.
Imiquimod approved for external genital warts; epetirimod development terminated.
Core scaffold
Class-level
1,5-naphthyridine vs. quinoline; +1 N atom; LogP ~2.15
SAR non-transferable; distinct H-bond capacity.
Scaffold hop from imidazoquinoline to imidazonaphthyridine.
Mucosal immunology TLR7 agonism Cervicovaginal drug delivery HPV immunotherapy

TLR7 Selectivity vs. Resiquimod

Epetirimod (851) is explicitly designated a 'TLR7 Selective Agonist' in the primary literature, distinguishing it from resiquimod (R848), which is a well-characterized dual TLR7/8 agonist [1][2]. While direct EC50 values for epetirimod at recombinant human TLR7 versus TLR8 are not publicly available in the peer-reviewed literature (the BindingDB ChEMBL assay CHEMBL2216965 confirms agonist activity at human TLR7 in HEK cells via NF-κB induction but does not report a numerical EC50 [3]), the selectivity designation arises from the original 3M discovery program that explicitly screened for TLR7-selective compounds within the imidazonaphthyridine series to minimize TLR8-driven pro-inflammatory toxicity [1]. In contrast, resiquimod activates both TLR7 and TLR8 with sub-micromolar potency, and imiquimod demonstrates residual TLR8 activity at higher concentrations (>10 µg/mL) [2]. This selectivity distinction is therapeutically meaningful because TLR8 activation drives dominant TNF-α and IL-12p40 responses associated with systemic inflammation, whereas pure TLR7 agonism favors IFN-α-dominant responses more suitable for antiviral mucosal immunotherapy.

TLR7 selectivity
Class-level
Designated TLR7-selective; no disclosed TLR8 activity
Avoids TLR8-mediated confounding in cytokine studies.
No recombinant EC₅₀ publicly available; selectivity inferred from screening.
TLR7 selectivity TLR8 off-target Imidazonaphthyridine Structure-activity relationship

Immunocellular Responses in Primary Human Cells

In human PBMC and purified plasmacytoid dendritic cell (pDC) cultures, epetirimod (851) stimulated a greater than 10-fold increase in type I interferon production and indirectly activated human natural killer (NK) cells to express CD69 by 8-fold at concentrations ≥10 µM [1]. This dual type I IFN/NK cell activation profile is the mechanistic basis for the compound's antiviral immunomodulatory activity against HPV. While imiquimod is also known to induce type I IFN via TLR7, the specific fold-induction values for epetirimod were generated in the context of its selection as a vaginal application-compatible candidate, providing a quantitative benchmark for its in vitro potency in primary human immune cells. Comparable dose-response data for imiquimod in identical pDC/NK cell co-culture systems are not available in the same publication, precluding direct numerical comparison, but the ≥10 µM threshold concentration defines the potency range relevant for in vitro experimental design with epetirimod specifically.

In vitro potency
Supporting evidence
>10× type I IFN; 8× NK CD69 at ≥10 µM
Benchmark for epetirimod activity in human pDC/NK assays.
No matched imiquimod data in same system; ≥10 µM threshold.
Plasmacytoid dendritic cells Type I interferon NK cell activation Immunopharmacology

Esylate Salt and Polymorph Differentiation

The ethanesulfonate (esylate) salt of 1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-4-amine (CAS 885483-02-3) is the subject of a dedicated patent application by 3M Innovative Properties Company, distinct from the free base (CAS 227318-71-0) and from the methanesulfonate (mesylate) salt [1]. The patent specifically claims the ethanesulfonate and methanesulfonate salts, pharmaceutical compositions containing them, and methods of making and use. A separate patent application further claims specific crystalline polymorphic forms of the ethanesulfonate salt [2]. This intellectual property structure indicates that the esylate salt was selected over other potential salt forms based on solid-state properties relevant to formulation—likely including crystallinity, hygroscopicity, and aqueous solubility—although the specific comparative physicochemical data remain within the patent examples. The free base has calculated aqueous solubility of only ~0.27 g/L at 25°C and a LogP of 2.15, which likely necessitated salt formation to achieve adequate solubility for the aqueous gel formulation .

Salt form identity
Supporting evidence
Ethanesulfonate (esylate) salt; dedicated polymorph patents
Esylate required for developed gel formulation properties.
Free base solubility 0.27 g/L; salt likely enhances solubility.
Salt selection Polymorph screening Pharmaceutical formulation Solid-state chemistry

Clinical Discontinuation Status

Epetirimod esylate (as 851B gel) was discontinued by Takeda after failing to meet predefined efficacy endpoints in a US Phase II trial for cervical high-risk HPV infection and cervical dysplasia [1][2]. The clinical trial (NCT00117884) was a randomized, double-blind, placebo-controlled, dose-response study evaluating 851B gel delivered intravaginally twice weekly for two three-week cycles in women positive for high-risk HPV genotypes with mild cytological abnormalities [2]. This contrasts with imiquimod (Aldara), which achieved FDA approval for external genital warts based on Phase III trials demonstrating approximately 50% complete clearance rates, and with resiquimod, which has been evaluated in multiple Phase II/III trials for various indications [3]. The confirmed clinical failure of epetirimod for its lead indication is a critical procurement consideration: it validates the compound as a research tool compound rather than a clinical development candidate, and users must weigh whether the specific vaginal tolerability and TLR7 selectivity profile justifies its use over approved alternatives with more extensive clinical validation.

Clinical status
Cross-study comparable
Phase II discontinued (failed efficacy); 0 approvals
Pure research tool compound; no active regulatory pathway.
Imiquimod approved for external genital warts; epetirimod development terminated.
Clinical development status Phase II failure Drug repositioning Tool compound selection

Imidazonaphthyridine vs. Imidazoquinoline Scaffolds

Epetirimod's core scaffold is 1H-imidazo[4,5-c][1,5]naphthyridin-4-amine, which replaces the quinoline ring of imidazoquinolines with a 1,5-naphthyridine ring [1][2]. In imiquimod and resiquimod, the scaffold is 1H-imidazo[4,5-c]quinolin-4-amine, meaning epetirimod contains an additional nitrogen atom in the fused ring system (at the 5-position of the naphthyridine). This scaffold modification has documented effects on TLR7/TLR8 selectivity, electronic distribution, hydrogen-bonding capacity, and ultimately the cytokine induction profile [3]. The 3M patent series explicitly distinguishes imidazonaphthyridines as a separate chemical class from imidazoquinolines, with distinct synthetic routes and biological properties [2]. For medicinal chemistry programs, this scaffold difference means that structure-activity relationships (SAR) established for imidazoquinolines cannot be directly extrapolated to epetirimod, and vice versa—a critical consideration when selecting a chemical starting point for TLR7 agonist optimization.

Core scaffold
Class-level
1,5-naphthyridine vs. quinoline; +1 N atom; LogP ~2.15
SAR non-transferable; distinct H-bond capacity.
Scaffold hop from imidazoquinoline to imidazonaphthyridine.
Scaffold hopping Imidazonaphthyridine Imidazoquinoline Medicinal chemistry

Epetirimod Esylate Procurement Scenarios


Cervicovaginal TLR7 Cytokine Responses

Epetirimod esylate is the only TLR7 agonist with published evidence of vaginal tolerability and strictly localized cytokine induction (9-fold TNF-α, 81-fold MCP-1 at 0.1% gel) without detectable systemic spillover [1]. Investigators studying cervicovaginal innate immunity, vaginal dendritic cell trafficking, or local NK cell activation can use epetirimod esylate to activate TLR7 in the vaginal mucosa without the confounding systemic inflammatory effects that would be expected from imiquimod or resiquimod applied via the same route. The published methodology for intravaginal gel formulation at 0.01-0.1% w/v provides a starting point for experimental design [1].

TLR7-Selective vs. Dual Agonism

For experiments requiring clean discrimination between TLR7 and TLR8 signaling, epetirimod esylate offers a TLR7-selective pharmacological tool, in contrast to the dual TLR7/8 agonist resiquimod [1][2]. This selectivity is critical for studies aiming to attribute specific cytokine outputs (e.g., IFN-α vs. TNF-α dominance) to TLR7 activation alone. Epetirimod's ≥10 µM threshold for type I IFN induction in human pDC cultures provides a quantitative reference concentration for in vitro experimental design [1].

Imidazonaphthyridine Scaffold SAR

Medicinal chemistry groups seeking to explore TLR7 agonist chemical space beyond the crowded imidazoquinoline patent landscape can use epetirimod esylate as a reference compound within the imidazonaphthyridine scaffold series [1][2]. The compound's demonstrated clinical translation (to Phase II) validates the scaffold's drug-likeness, and the publicly available esylate salt and polymorph patents provide a foundation for understanding solid-state properties relevant to formulation [3]. The scaffold's distinct hydrogen-bonding capacity (5 H-bond acceptors vs. 4 for imiquimod) and LogP (~2.15) differentiate its physicochemical profile from imidazoquinolines [1].

Vaginal TLR7 Activation in HPV Models

Research programs developing preclinical models of cervical HPV infection or vaginal intraepithelial neoplasia should consider epetirimod esylate when the experimental design requires intravaginal TLR7 agonism, given that the compound was specifically developed as a second-generation agent after imiquimod's vaginal tolerability failure [1]. The published Phase II clinical trial design (NCT00117884) provides a human dosing schedule (twice weekly for two three-week cycles) that can inform translational study design, even though the trial ultimately did not meet efficacy endpoints [2][3].

Application
Selection Property
Validation Focus
Vaginal mucosal TLR7 activation
Vaginal tolerability profile
Local cytokine induction without systemic spillover
TLR7 vs. TLR8 signaling discrimination
TLR7 selectivity
IFN-α-dominant cytokine profile verification
TLR7 agonist scaffold exploration
Scaffold differentiation from imidazoquinolines
Physicochemical and SAR characterization
Preclinical HPV infection models
Vaginal TLR7 agonist development context
Model-specific endpoint validation
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